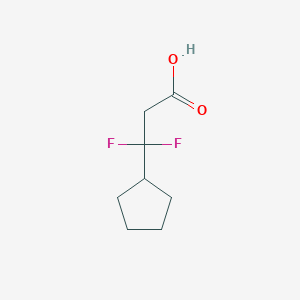

3-Cyclopentyl-3,3-difluoropropanoic acid

Description

Significance of Fluorinated Carboxylic Acids in Advanced Organic Synthesis and Design

Fluorinated carboxylic acids represent a pivotal class of compounds in organic synthesis, serving as versatile building blocks for the construction of complex molecular architectures. The introduction of fluorine atoms into a carboxylic acid framework imparts unique physicochemical properties that are often desirable in the development of new pharmaceuticals, agrochemicals, and advanced materials. hokudai.ac.jpchemrxiv.org The high electronegativity and small size of fluorine can markedly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. chemrxiv.org

The presence of a gem-difluoromethylene group (-CF2-), as seen in 3-Cyclopentyl-3,3-difluoropropanoic acid, is particularly noteworthy. This motif is often employed as a bioisostere for a carbonyl group or an ether oxygen, allowing for the fine-tuning of a molecule's electronic and conformational properties. nih.gov The gem-difluoro group can also enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. nih.govenamine.net Consequently, the synthesis and application of molecules containing this functional group are of ever-increasing importance. nih.govenamine.net

Research Context of this compound within Organofluorine Chemistry

The research surrounding this compound is situated at the intersection of several key areas within organofluorine chemistry. The synthesis of such molecules often requires specialized fluorination methodologies. While various methods for the creation of gem-difluorinated compounds exist, the development of efficient and selective routes remains an active area of investigation. nih.govacs.orgfigshare.comresearchgate.net

Overarching Research Objectives and Thematic Areas for the Compound

The investigation of this compound is driven by several primary research objectives. A major thematic area is its potential application as a novel building block in medicinal chemistry. The unique combination of a lipophilic cyclopentyl ring and a polar, metabolically stable gem-difluoro acid moiety makes it an attractive scaffold for the design of new therapeutic agents.

Another key research objective is the exploration of its synthetic utility. Developing efficient and scalable methods for the preparation of this compound and its derivatives is crucial for its broader application. This includes the investigation of novel fluorination techniques and the transformation of the carboxylic acid group into other functional groups.

Finally, a fundamental research theme involves the detailed study of its physicochemical properties. Understanding how the interplay between the cyclopentyl group and the gem-difluoro moiety affects its acidity (pKa), lipophilicity (LogP), and conformational preferences is essential for predicting its behavior in various chemical and biological systems.

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Acidity (pKa) |

| Propanoic acid | C3H6O2 | 74.08 | 141 | 4.87 |

| 3,3-Difluoropropanoic acid | C3H4F2O2 | 110.06 | Not available | Not available |

| 2,2-Difluoropropionic acid | C3H4F2O2 | 110.06 | 25-30 °C/5 mmHg | 1.34 (Predicted) |

Note: The data for 2,2-Difluoropropionic acid is included to illustrate the effect of gem-difluorination on acidity. fluorine1.ru

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12F2O2 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

3-cyclopentyl-3,3-difluoropropanoic acid |

InChI |

InChI=1S/C8H12F2O2/c9-8(10,5-7(11)12)6-3-1-2-4-6/h6H,1-5H2,(H,11,12) |

InChI Key |

SJMRQKODHRDAEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(CC(=O)O)(F)F |

Origin of Product |

United States |

Chemical Reactivity, Derivatization, and Mechanistic Insights of 3 Cyclopentyl 3,3 Difluoropropanoic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations to yield esters, amides, and alcohols.

Esterification: 3-Cyclopentyl-3,3-difluoropropanoic acid can be converted to its corresponding esters via Fischer esterification. chemistrysteps.commasterorganicchemistry.combyjus.commasterorganicchemistry.comwikipedia.org This acid-catalyzed reaction with an alcohol is an equilibrium process. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com To drive the reaction towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. chemistrysteps.combyjus.com

Amidation: The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive acyl halide or by using peptide coupling reagents. arcjournals.orgresearchgate.netpeptide.comnih.gov Direct reaction with an amine is generally difficult and requires high temperatures. libretexts.org Common coupling reagents include dicyclohexylcarbodiimide (DCC) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). peptide.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-cyclopentyl-3,3-difluoropropan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are required for this transformation, as milder reagents like sodium borohydride are ineffective. commonorganicchemistry.commasterorganicchemistry.comchemguide.co.ukchemistrysteps.comlumenlearning.com The reaction typically proceeds in an anhydrous ethereal solvent, followed by an acidic workup. chemguide.co.uk

Table 1: Hypothetical Transformations of the Carboxylic Acid Moiety This table presents illustrative data for the described reactions.

| Transformation | Reagents and Conditions | Product | Hypothetical Yield (%) |

| Esterification | Methanol, H₂SO₄ (cat.), reflux | Methyl 3-cyclopentyl-3,3-difluoropropanoate | 85 |

| Amidation | 1. SOCl₂ 2. NH₃ | 3-Cyclopentyl-3,3-difluoropropanamide | 80 |

| Reduction | 1. LiAlH₄, dry THF 2. H₃O⁺ | 3-Cyclopentyl-3,3-difluoropropan-1-ol | 90 |

Reactivity at the Vicinal Difluorinated Carbon Center

The two fluorine atoms at the carbon adjacent to the carbonyl group significantly increase the electrophilicity of this position. nih.gov This makes the difluoromethyl group susceptible to nucleophilic attack, although this reactivity is less explored than that of the carbonyl group itself. nih.gov The difluoromethyl group is known to be a bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor. nih.govcas.cn

Reactions at this center could potentially involve nucleophilic substitution of a fluorine atom, though this would require harsh conditions and a strong nucleophile. Elimination reactions to form a vinyl fluoride (B91410) are another possibility under basic conditions. The acidity of the C-H bond of the difluoromethyl group is enhanced, which could facilitate deprotonation and subsequent reactions. cornell.edu

Synthesis and Characterization of Advanced Derivatives of this compound

Based on the reactivity profile, a range of advanced derivatives can be synthesized. The characterization of these compounds would rely on standard spectroscopic techniques.

Synthesis of an N-Benzyl Amide Derivative: this compound can be reacted with thionyl chloride to form the acyl chloride, which is then treated with benzylamine to yield N-benzyl-3-cyclopentyl-3,3-difluoropropanamide.

Synthesis of a Phenethyl Ester Derivative: Fischer esterification with 2-phenylethanol under acidic catalysis would yield phenethyl 3-cyclopentyl-3,3-difluoropropanoate.

Characterization Data: Spectroscopic data for these derivatives can be predicted. For instance, in the ¹H NMR spectrum, the protons alpha to the carbonyl would appear in the 2.0-3.0 ppm region. libretexts.org The carbonyl carbon in the ¹³C NMR spectrum would be expected in the 160-180 ppm range. libretexts.org The C=O stretch in the IR spectrum for an ester would be around 1740 cm⁻¹, while for an amide, it would be in the 1650-1700 cm⁻¹ region. libretexts.org Mass spectrometry would likely show a base peak corresponding to the acylium ion formed by the cleavage of the C-Y bond (Y = OR' or NR'R''). libretexts.org

Table 2: Hypothetical Spectroscopic Data for Advanced Derivatives This table presents illustrative data for the described derivatives.

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z, M⁺) |

| Methyl 3-cyclopentyl-3,3-difluoropropanoate | 3.75 (s, 3H), 2.80 (t, 2H), 1.2-1.9 (m, 9H) | 170 (C=O), 115 (t, CF₂), 52 (OCH₃), 40 (CH₂), 35 (CH), 25 (CH₂) | 1745 (C=O), 1150 (C-O), 1100 (C-F) | 208 |

| N-benzyl-3-cyclopentyl-3,3-difluoropropanamide | 7.2-7.4 (m, 5H), 6.5 (br s, 1H), 4.4 (d, 2H), 2.7 (t, 2H), 1.2-1.9 (m, 9H) | 168 (C=O), 115 (t, CF₂), 138 (Ar-C), 128 (Ar-CH), 127 (Ar-CH), 44 (CH₂-N), 40 (CH₂), 35 (CH), 25 (CH₂) | 3300 (N-H), 1660 (C=O, Amide I), 1540 (N-H bend, Amide II), 1100 (C-F) | 283 |

Mechanistic Investigations of Key Reactions Involving the Compound

The mechanisms of the primary transformations of this compound are well-understood in organic chemistry.

Fischer Esterification Mechanism: The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.comyoutube.com A series of proton transfers follows, leading to the elimination of a water molecule and subsequent deprotonation to yield the ester. masterorganicchemistry.comwikipedia.org

Nucleophilic Acyl Substitution for Amidation: When the carboxylic acid is converted to an acyl chloride, the reaction with an amine proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgyoutube.comyoutube.commasterorganicchemistry.com The amine attacks the highly electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. youtube.comyoutube.com This intermediate then collapses, expelling the chloride ion as a good leaving group to form the amide. youtube.comyoutube.com

Reduction with LiAlH₄: The reduction of the carboxylic acid with LiAlH₄ begins with an acid-base reaction where the acidic proton of the carboxylic acid reacts with a hydride to form hydrogen gas and a lithium carboxylate salt. chemistrysteps.com Subsequent hydride attack on the carbonyl carbon leads to a tetrahedral intermediate which, after a series of steps involving coordination to aluminum, is eventually reduced to the primary alcohol upon workup. chemistrysteps.com The reaction proceeds through an aldehyde intermediate which is immediately reduced further. libretexts.orgchemguide.co.uklumenlearning.com

Advanced Spectroscopic and Structural Elucidation of 3 Cyclopentyl 3,3 Difluoropropanoic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of 3-Cyclopentyl-3,3-difluoropropanoic acid. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted approach to understanding its molecular architecture.

Application of ¹⁹F NMR in Conformational Reporting and J-coupling Analysis

¹⁹F NMR spectroscopy is particularly informative for compounds containing fluorine. For this compound, the two fluorine atoms are geminal, meaning they are attached to the same carbon atom. Their chemical shift is sensitive to the electronic environment and the conformation of the molecule. The cyclopentyl group can adopt various puckered conformations, which can influence the magnetic environment of the fluorine atoms. nih.govresearchgate.net

The ¹⁹F NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent due to the free rotation around the C-C bonds. However, if the rotation is hindered, or if the molecule adopts a preferred conformation where the fluorine atoms are in different magnetic environments, two separate signals could be observed.

J-coupling provides valuable structural information. The geminal fluorine atoms will exhibit a characteristic ²JFF coupling constant. Additionally, the fluorine nuclei will couple with the adjacent protons on the cyclopentyl ring (³JHF) and the protons of the methylene (B1212753) group (³JHF). The magnitude of these coupling constants can provide insights into the dihedral angles and, consequently, the preferred conformation of the molecule.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value |

| Chemical Shift (δ) | -90 to -120 ppm (relative to CFCl₃) |

| Geminal F-F Coupling (²JFF) | 40 - 60 Hz |

| Vicinal H-F Coupling (³JHF) | 5 - 20 Hz |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for establishing the connectivity of the atoms within the molecule. sdsu.edu

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would reveal the proton-proton coupling networks. Cross-peaks would be observed between the proton on the carbon bearing the difluoro group and the adjacent protons on the cyclopentyl ring, as well as between the protons within the cyclopentyl ring itself. This allows for the tracing of the carbon backbone. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the carbon signals for the cyclopentyl ring and the methylene group. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For this molecule, key HMBC correlations would be expected between the protons on the cyclopentyl ring and the difluorinated carbon (C3), as well as the carbonyl carbon (C1). The protons of the methylene group (C2) would also show a correlation to the carbonyl carbon. sdsu.edu

Mass Spectrometry for Fragmentation Pattern Analysis and Precise Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of the molecule. For this compound (C₈H₁₂F₂O₂), the expected exact mass of the deprotonated molecule [M-H]⁻ would be calculated and compared to the experimentally measured value to confirm its elemental composition. nih.gov

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₈H₁₁F₂O₂]⁻ | 177.0727 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways of Derivatives

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides detailed structural information. For the [M-H]⁻ ion of this compound, several characteristic fragmentation pathways can be predicted based on the general behavior of carboxylic acids and fluorinated compounds. nih.govresearchgate.netlibretexts.org

A primary fragmentation step for deprotonated carboxylic acids is the loss of carbon dioxide (CO₂), which has a mass of 44 Da. researchgate.net Subsequent fragmentation could involve the loss of hydrogen fluoride (B91410) (HF) or the fragmentation of the cyclopentyl ring.

Table 3: Predicted MS/MS Fragmentation of [M-H]⁻ of this compound

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss (Da) |

| 177.07 | Loss of CO₂ | 133.08 | 44.00 |

| 177.07 | Loss of HF | 157.07 | 20.01 |

| 133.08 | Loss of HF | 113.07 | 20.01 |

| 133.08 | Loss of C₅H₉• | 66.02 | 69.11 |

Vibrational Spectroscopy (Infrared and Raman) in Molecular Structure Characterization

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. smu.edulibretexts.org

Carboxylic Acid Group: A strong and broad absorption band in the IR spectrum between 2500 and 3300 cm⁻¹ due to the O-H stretching vibration is a hallmark of a carboxylic acid. The C=O stretching vibration will appear as a very strong and sharp band around 1700-1725 cm⁻¹.

C-F Bonds: The C-F stretching vibrations typically occur in the region of 1000-1400 cm⁻¹. Due to the presence of two fluorine atoms on the same carbon, strong and characteristic absorption bands are expected in this region.

Cyclopentyl Group: The C-H stretching vibrations of the cyclopentyl ring will appear just below 3000 cm⁻¹. The C-H bending and C-C stretching vibrations of the ring will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong) |

| Gem-difluoro | C-F stretch | 1000 - 1400 (strong) |

| Cyclopentyl | C-H stretch | 2850 - 2960 |

| Methylene | C-H stretch | 2850 - 2960 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions of Analogues

The crystal engineering of organofluorine compounds is a field of significant interest due to the unique properties conferred by fluorine atoms, including high electronegativity and low polarizability. rsc.org The introduction of fluorine can profoundly influence molecular conformation and intermolecular interactions, leading to distinct packing motifs. rsc.org For analogues of this compound, a hierarchy of intermolecular interactions is expected to dictate the supramolecular architecture.

The most dominant of these is the hydrogen bond formed between the carboxylic acid moieties. Carboxylic acids typically form robust centrosymmetric dimers via strong O-H···O hydrogen bonds, a well-established supramolecular synthon. nih.gov This interaction is characterized by a short distance between the donor oxygen and the acceptor oxygen.

Beyond this primary interaction, the presence of the gem-difluoro group introduces the possibility of weaker, yet structurally significant, non-covalent interactions. These include C-H···F hydrogen bonds, which are now recognized as influential in determining the crystal packing of fluorinated molecules. acs.orgacs.org The acidity of the C-H bonds can be enhanced by the presence of adjacent fluorine atoms, strengthening these interactions. acs.org The fluorine atoms can also participate in F···F contacts, although the role of these interactions is still a subject of study, with some evidence suggesting they are stabilizing for certain crystal structures. researchgate.net

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Significance in Crystal Packing |

|---|---|---|---|

| O-H···O | 2.5 - 2.8 | 160 - 180 | Primary driving force for dimerization of carboxylic acids. nih.gov |

| C-H···F | 2.9 - 3.5 | > 110 | Contributes to the stabilization of the extended crystal lattice. acs.org |

| F···F | > 2.7 | Variable | Can be stabilizing and contribute to the formation of specific packing motifs. researchgate.net |

Computational and Theoretical Investigations of 3 Cyclopentyl 3,3 Difluoropropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and thermodynamic stability of molecules like 3-Cyclopentyl-3,3-difluoropropanoic acid. These methods can provide insights into bond lengths, bond angles, atomic charges, and the distribution of molecular orbitals.

For this compound, the introduction of two fluorine atoms at the C3 position is expected to significantly influence its electronic properties. The high electronegativity of fluorine will induce a strong dipole moment, drawing electron density away from the adjacent carbon atoms and influencing the acidity of the carboxylic acid group.

Table 1: Predicted Key Structural Parameters of this compound

| Parameter | Predicted Value | Influence of Fluorination |

| C-F Bond Length | ~1.35 Å | Strong, polar covalent bond |

| C-C-F Bond Angle | ~109.5° | Tetrahedral geometry |

| O-H Bond Polarity | Increased | Enhanced acidity |

| Dipole Moment | Significant | Due to C-F and C=O bonds |

Note: The values in this table are illustrative and based on typical bond lengths and angles in similar fluorinated organic compounds.

Conformational Analysis and Exploration of Potential Energy Surfaces for Fluorinated Carboxylic Acids

The conformational landscape of this compound is anticipated to be complex due to the rotational freedom around the C2-C3 bond and the puckering of the cyclopentyl ring. Computational methods can map the potential energy surface to identify stable conformers and the energy barriers between them.

Influence of Geminal Difluorination on Conformational Preferences and Flexibility

The presence of the gem-difluoro group at the C3 position is a critical factor in determining the conformational preferences of the molecule. Studies on gem-difluorinated alkanes and other organic molecules have shown that the C-F bonds can engage in stabilizing hyperconjugative interactions with adjacent C-H or C-C bonds. nih.govsemanticscholar.org This can lead to a preference for specific dihedral angles. For instance, a gauche relationship between a C-F bond and a C-C bond of the propanoic acid backbone might be favored.

Furthermore, the steric bulk of the cyclopentyl group will play a significant role in restricting the rotational freedom around the C2-C3 bond, likely leading to a limited number of low-energy conformers. The interplay between the steric hindrance of the cyclopentyl group and the electronic effects of the gem-difluoro group will ultimately define the molecule's preferred three-dimensional structure.

Intramolecular Interactions, including Hydrogen Bonding and Electrostatic Effects

Intramolecular interactions are crucial in stabilizing specific conformations. In this compound, a key potential intramolecular interaction is a hydrogen bond between the carboxylic acid proton and one of the fluorine atoms. The formation of such a six-membered ring-like structure would significantly stabilize a particular conformer.

Electrostatic interactions, particularly the repulsion between the electronegative fluorine atoms and the oxygen atoms of the carboxylic acid group, will also influence the conformational landscape. Computational modeling can quantify these interactions and predict their impact on the relative energies of different conformers.

Theoretical Studies on the Acidity (pKa) and Related Physicochemical Parameters

The acidity of a carboxylic acid, quantified by its pKa value, is highly sensitive to the presence of electron-withdrawing groups. The two fluorine atoms in this compound are expected to significantly increase its acidity compared to the non-fluorinated analogue, cyclopentylpropanoic acid.

Theoretical calculations can predict pKa values with a reasonable degree of accuracy. researchgate.netsemanticscholar.orgrdd.edu.iqntu.edu.iq These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a solvent continuum model. The strong inductive effect of the fluorine atoms will stabilize the resulting carboxylate anion, thereby lowering the pKa.

Table 2: Predicted Physicochemical Parameters of this compound

| Parameter | Predicted Value | Effect of Difluorination |

| pKa | Lower than non-fluorinated analog | Increased acidity |

| LogP | Higher than non-fluorinated analog | Increased lipophilicity |

| Polar Surface Area | Similar to non-fluorinated analog | Dominated by carboxylic acid group |

Note: These predictions are qualitative and based on established trends for fluorinated organic acids.

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

Computational chemistry provides a powerful framework for investigating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to explore various potential reaction pathways, such as esterification or decarboxylation.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction rates, providing valuable insights into the reactivity of the molecule. For example, the stability of potential carbocation intermediates can be assessed to predict the outcomes of nucleophilic substitution reactions.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in solution. researchgate.netnih.govmdpi.comnih.gov MD simulations track the movements of atoms over time, providing a detailed picture of conformational changes, solvent interactions, and intramolecular motions.

An MD simulation of this molecule in a solvent like water would reveal the flexibility of the cyclopentyl ring, the rotational dynamics around the C-C single bonds, and the stability of any intramolecular hydrogen bonds. This information is crucial for understanding how the molecule behaves in a realistic chemical environment and how its structure might adapt upon interaction with other molecules.

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research or application data is publicly available for the chemical compound this compound.

This particular fluorinated carboxylic acid does not appear in published studies detailing its role as a chemical building block, its use in bioisosteric replacement, its incorporation into advanced materials, or its contributions to peptidomimetic and small molecule design.

While the broader class of fluorinated carboxylic acids is a subject of significant scientific inquiry, the specific properties and applications of this compound have not been documented in accessible research. The general applications and principles outlined in the requested article structure are well-established for other related fluorinated compounds, but cannot be specifically attributed to this compound based on the available information.

Therefore, it is not possible to generate a scientifically accurate article focusing solely on this compound as requested. Further research would be required to synthesize and characterize this compound and to explore its potential applications in the fields of medicinal chemistry, materials science, and beyond.

Environmental Fate and Degradation Pathways of Fluorinated Carboxylic Acids, with Implications for 3 Cyclopentyl 3,3 Difluoropropanoic Acid

Biodegradation Mechanisms and Pathways of Fluorinated Organic Compounds by Microorganisms

The microbial degradation of organofluorine compounds is a rare phenomenon due to the high energy required to cleave the C-F bond. researchgate.netresearchgate.net However, microorganisms have evolved specific enzymatic strategies to metabolize certain fluorinated molecules. These mechanisms can be broadly categorized into hydrolytic, oxidative, and reductive defluorination. mdpi.com

Microbial degradation of fluorinated compounds can occur through two primary routes: direct enzymatic cleavage of the C-F bond or transformation by catabolic enzymes with broad substrate specificities, which may lead to an unstable intermediate that spontaneously eliminates fluoride (B91410). researchgate.net For many polyfluorinated compounds, biodegradation is initiated by metabolic activation at a functional group other than the C-F bond, which can make the C-F bond more susceptible to cleavage. mdpi.com

One of the most studied examples of direct enzymatic defluorination is the action of fluoroacetate (B1212596) dehalogenase. researchgate.netnih.gov This enzyme catalyzes the hydrolysis of fluoroacetate to produce glycolate (B3277807) and a fluoride ion. researchgate.net The catalytic process involves a nucleophilic attack by an aspartate residue on the carbon atom bearing the fluorine, leading to the formation of a glycolyl-enzyme intermediate and the expulsion of the fluoride ion. nih.gov While highly specific for fluoroacetate, the principles of enzymatic defluorination provide a model for understanding how microorganisms might evolve to degrade other fluorinated aliphatic acids. However, the presence of multiple fluorine atoms on a single carbon, as in difluoro- and trifluoroacetate, significantly increases the C-F bond strength, making them more recalcitrant to degradation by fluoroacetate dehalogenase. mdpi.com

Fungi, with their diverse array of oxidative enzymes like cytochrome P450 monooxygenases and peroxidases, also offer potential pathways for the degradation of recalcitrant fluorinated compounds. mdpi.com

While direct biodegradation of compounds like 3-Cyclopentyl-3,3-difluoropropanoic acid has not been extensively documented, the existing knowledge on microbial metabolism of fluorinated substances suggests that degradation, if it occurs, would likely be a slow process initiated by microorganisms capable of cleaving the C-F bond or transforming other parts of the molecule. nih.govnih.gov

Table 1: Microbial Defluorination Mechanisms

| Degradation Mechanism | Description | Key Enzymes/Processes | Example Substrates |

|---|---|---|---|

| Hydrolytic Defluorination | Direct cleavage of the C-F bond via hydrolysis. | Fluoroacetate Dehalogenase | Fluoroacetate |

| Oxidative Defluorination | Incorporation of oxygen atoms into the molecule, leading to an unstable intermediate that eliminates fluoride. | Monooxygenases, Dioxygenases | Fluorinated aromatic compounds |

| Reductive Defluorination | Removal of fluorine with the addition of electrons, often occurring under anaerobic conditions. | Reductive dehalogenases | Unsaturated fluorinated carboxylic acids nih.gov |

Abiotic Degradation Processes and Environmental Transformation in Various Compartments

In the absence of efficient biological degradation, abiotic processes such as photolysis, hydrolysis, and thermolysis become significant in determining the environmental fate of fluorinated carboxylic acids.

Photolysis , or degradation by light, is a potential transformation pathway for many organic compounds. nih.gov Direct photolysis occurs when a molecule absorbs sunlight, leading to bond cleavage. oup.com Indirect photolysis involves photosensitizers, such as dissolved organic matter in surface waters, which absorb light and produce reactive species that can degrade the compound. nih.gov For perfluorinated carboxylic acids (PFCAs), photolysis rates are influenced by factors such as pH and the presence of other substances. nih.gov Studies on fluorinated pesticides and pharmaceuticals have shown that photolysis can lead to the formation of various fluorinated byproducts and, in some cases, complete defluorination to fluoride ions. nih.govacs.org The specific structure of this compound will determine its light absorption properties and susceptibility to photodegradation.

Hydrolysis , the reaction with water, is generally a very slow degradation pathway for compounds with strong C-F bonds. However, the presence of other functional groups can influence the rate of hydrolysis. nih.gov

Thermal degradation of PFCAs has been shown to proceed through decarboxylation, followed by a series of reactions that can ultimately lead to mineralization. nih.govresearchgate.netrsc.org The mechanism often involves the homolytic cleavage of the C-C bond between the alkyl chain and the carboxyl group. nih.govresearchgate.net While requiring high temperatures, thermal degradation pathways are important for understanding the fate of these compounds in high-temperature environments or during incineration treatment. rsc.org Atmospheric degradation of volatile fluorinated compounds, such as fluorotelomer alcohols, can also be a significant source of PFCAs in the environment through gas-phase oxidation reactions. nih.govresearchgate.net

Advanced Analytical Methodologies for Environmental Monitoring and Characterization of Organofluorine Compounds

The detection and identification of the vast array of organofluorine compounds in the environment present significant analytical challenges. numberanalytics.com Advanced methodologies are crucial for understanding their distribution, fate, and for conducting mass balance studies.

To address the challenge of identifying all fluorinated compounds in a sample, broader, non-targeted analytical techniques are employed. eurofins.com

Total Organic Fluorine (TOF) analysis measures the total amount of fluorine bound to organic compounds in a sample. qa-group.com This is typically achieved through combustion ion chromatography (CIC), where the sample is combusted at high temperatures to convert all organofluorine to hydrogen fluoride (HF), which is then quantified. alsglobal.comnih.gov TOF provides a comprehensive measure of the total organofluorine load. qa-group.com

Extractable Organic Fluorine (EOF) is a subset of TOF and measures the fluorine in organic compounds that can be extracted from a sample matrix using a solvent. alsglobal.comeurofins.com The analysis is also typically performed using CIC on the solvent extract. oru.se

Comparing the results of targeted analysis of specific PFAS with EOF and TOF measurements often reveals a significant fraction of unidentified organofluorine compounds. eurofins.comresearchgate.netnih.gov This "dark matter" of organofluorine highlights the presence of numerous unknown PFAS, precursor compounds, and transformation products in the environment. researchgate.netnih.gov Fluorine mass balance studies, which compare these different fluorine fractions, are essential for understanding the complete picture of organofluorine contamination. oru.seacs.org

Table 2: Comparison of Fluorine Analysis Techniques

| Technique | What it Measures | Common Methodology | Purpose in Mass Balance |

|---|---|---|---|

| Targeted PFAS Analysis | Concentrations of specific, known PFAS. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantifies the known fraction of organofluorine. |

| Extractable Organic Fluorine (EOF) | Total organic fluorine that can be solvent-extracted from a sample. | Solvent Extraction followed by Combustion Ion Chromatography (CIC) | Quantifies the extractable fraction of organofluorine, including knowns and unknowns. |

| Total Organic Fluorine (TOF) | Total amount of organically bound fluorine in a sample. | Combustion Ion Chromatography (CIC) | Provides an upper-bound measure of the total organofluorine contamination. |

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying previously unknown fluorinated compounds in environmental samples. numberanalytics.comacs.org Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, which allow for the determination of elemental compositions of unknown compounds. acs.orgresearchgate.net

By coupling HRMS with liquid chromatography (LC), complex mixtures can be separated, and individual components can be analyzed. researchgate.net The fragmentation patterns of ions in the mass spectrometer (MS/MS) provide further structural information, aiding in the elucidation of the chemical structure of novel contaminants. numberanalytics.com This non-targeted approach has been successfully used to identify new classes of polyfluorinated compounds downstream of industrial facilities and in various environmental matrices. acs.orgnih.govnih.gov Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) offers even higher resolution, enabling the characterization of complex mixtures without prior chromatographic separation. dtic.mil Such advanced techniques are indispensable for identifying the transformation products of compounds like this compound and for closing the gap in the fluorine mass balance. researchgate.net

Future Directions and Emerging Research Avenues for 3 Cyclopentyl 3,3 Difluoropropanoic Acid

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards green chemistry is a primary driver for innovation in the synthesis of complex molecules like 3-Cyclopentyl-3,3-difluoropropanoic acid. Future research will focus on developing manufacturing processes that are not only efficient but also minimize environmental impact.

Key research avenues include:

Renewable Feedstocks: A significant area of investigation will be the use of biomass-derived starting materials. For instance, compounds like furfuryl alcohol, which can be obtained from the acidic treatment of hemicellulosic biomass, can be catalytically converted into cyclopentane (B165970) derivatives. researchgate.net Developing a synthetic route from such renewable precursors would drastically reduce the carbon footprint associated with the compound.

Atom Economy and Waste Reduction: Researchers will aim to design synthetic pathways that maximize the incorporation of all starting materials into the final product, a principle known as atom economy. mdpi.com This involves moving away from classical methods that may use stoichiometric reagents and generate significant waste, towards more elegant catalytic solutions.

Green Solvents and Reaction Conditions: The use of environmentally benign solvents is a cornerstone of green chemistry. mdpi.com Future syntheses will likely explore the use of water, supercritical CO2, or bio-derived solvents in place of traditional volatile organic compounds. Additionally, energy-efficient reaction conditions, potentially utilizing microwave or ultrasound assistance, could offer faster and more selective transformations. mdpi.com

Table 1: Comparison of Hypothetical Synthetic Approaches

| Feature | Traditional Synthesis (Hypothetical) | Green Synthesis (Future Goal) |

|---|---|---|

| Starting Materials | Petroleum-based hydrocarbons | Biomass-derived cyclopentanones or furfural (B47365) researchgate.net |

| Reagents | Stoichiometric and potentially hazardous fluorinating agents | Catalytic fluorination, recycled reagents |

| Solvents | Chlorinated hydrocarbons, volatile organics | Water, supercritical fluids, bio-solvents mdpi.com |

| Energy Input | High-temperature reflux over extended periods | Microwave-assisted or flow chemistry for efficiency |

| Byproducts | Significant inorganic and organic waste | Minimal waste, easily recyclable byproducts |

Exploration of Novel Reactivity and Advanced Catalytic Systems

Understanding and controlling the reactivity of the difluoromethylene group adjacent to a carboxylic acid is crucial for creating new analogs and applications. Future work will delve into novel transformations and the catalysts that enable them.

Late-Stage Functionalization: A major goal is to develop methods for modifying the cyclopentyl ring or other parts of the molecule after the core structure has been assembled. This "late-stage functionalization" is highly valuable in fields like drug discovery. Advanced catalytic systems, perhaps involving transition metals or photoredox catalysts, could enable the selective introduction of new functional groups.

Asymmetric Catalysis: For applications where chirality is important, the development of catalytic methods to introduce stereocenters with high control will be a key focus. This could involve asymmetric hydrogenation or other enantioselective transformations on precursors to this compound.

Enzymatic and Bio-catalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. Researchers may explore engineered enzymes to perform specific steps in the synthesis, such as stereoselective reductions or oxidations, providing a highly sustainable and efficient alternative to traditional chemical catalysts.

Advanced in silico Modeling for Predictive Molecular Design and Property Optimization

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, in silico modeling will accelerate the discovery and optimization process, saving significant time and resources.

Reaction Pathway and Catalyst Design: Techniques like Density Functional Theory (DFT) can be used to model reaction mechanisms in detail. This allows researchers to understand how a reaction proceeds, predict the most likely products, and design more effective catalysts. For example, DFT studies can help in understanding the reactive species in transformations involving the compound. nih.gov

Predictive Property Modeling: Quantitative Structure-Activity Relationship (QSAR) and other machine learning models can be developed to predict the biological, chemical, and physical properties of derivatives of this compound. By training these models on existing data, researchers can computationally screen vast libraries of virtual compounds to identify candidates with desired properties before committing to their synthesis.

Table 2: Application of in silico Tools in Future Research

| Computational Tool | Application Area | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Optimization of reaction conditions and catalyst selection nih.gov |

| Molecular Dynamics (MD) | Conformational Analysis | Understanding interactions with biological targets or materials |

| QSAR/Machine Learning | Property Prediction | Rapid identification of derivatives with enhanced activity or properties |

| Virtual Screening | Large-scale Library Assessment | Prioritization of synthetic targets for drug discovery or materials science |

Integration into Multi-component and High-throughput Synthesis Platforms

To fully explore the chemical space around this compound, modern synthesis platforms that emphasize speed and diversity are essential.

Multi-component Reactions (MCRs): MCRs are highly efficient reactions where three or more reactants combine in a single step to form a complex product. mdpi.com A key research direction will be to design MCRs that incorporate this compound or a key precursor. This strategy allows for the rapid generation of diverse molecular libraries with high atom and step economy. mdpi.commdpi.com For example, isocyanide-based MCRs are particularly powerful for creating complex amide derivatives. mdpi.com

High-Throughput Experimentation (HTE): HTE involves using automated robotic systems to perform a large number of reactions in parallel. This approach is ideal for rapidly screening different catalysts, solvents, and reaction conditions to find the optimal parameters for a given transformation. Integrating the synthesis of this compound derivatives into an HTE workflow would dramatically accelerate the optimization of reaction conditions and the discovery of new reactivity.

By pursuing these future research avenues, the scientific community can unlock the full potential of this compound, paving the way for more sustainable chemical manufacturing and the development of novel molecules with valuable applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.